molecular formula C15H21NO5 B194328 N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide CAS No. 96480-91-0

N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide

Cat. No.: B194328
CAS No.: 96480-91-0
M. Wt: 295.33 g/mol
InChI Key: WTQWBNBPVIGMBS-UHFFFAOYSA-N
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Description

An analogue of acebutolol

Mechanism of Action

Target of Action

N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide, also known as rac Des(isopropylamino) Acebutolol Diol, is a β-receptor antagonist . Its primary targets are the β-adrenergic receptors, which play a crucial role in the regulation of heart function .

Mode of Action

This compound interacts with β-adrenergic receptors, blocking their activity . This blocking action prevents the binding of adrenaline and noradrenaline to these receptors, thereby inhibiting the typical responses triggered by these hormones, such as increased heart rate and blood pressure .

Biochemical Pathways

The compound’s action primarily affects the adrenergic signaling pathway. By blocking β-adrenergic receptors, it disrupts the normal signaling cascade initiated by adrenaline and noradrenaline. This disruption can lead to downstream effects such as reduced heart rate and lower blood pressure .

Pharmacokinetics

Like other β-blockers, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . The compound’s bioavailability may be influenced by factors such as its formulation, the patient’s physiological state, and potential interactions with other drugs .

Result of Action

The primary molecular effect of this compound is the inhibition of β-adrenergic receptor activity. On a cellular level, this leads to a decrease in the heart’s contractility and rate, reducing the overall workload of the heart . Clinically, this can result in lower blood pressure and a reduced risk of heart-related complications .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact its absorption, distribution, metabolism, and excretion, potentially altering its effectiveness . Additionally, physiological factors such as the patient’s age, health status, and genetic makeup can also affect the compound’s action .

Properties

IUPAC Name

N-[3-acetyl-4-(2,3-dihydroxypropoxy)phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-3-4-15(20)16-11-5-6-14(13(7-11)10(2)18)21-9-12(19)8-17/h5-7,12,17,19H,3-4,8-9H2,1-2H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQWBNBPVIGMBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)OCC(CO)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96480-91-0
Record name N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096480910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RAC DES(ISOPROPYLAMINO) ACEBUTOLOL DIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G502F05O2X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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